CAS number for 2-(3-Bromo-4-cyanophenoxy)acetic acid
CAS number for 2-(3-Bromo-4-cyanophenoxy)acetic acid
An In-Depth Technical Guide to 2-(3-Bromo-4-cyanophenoxy)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Foreword
Molecular Identity and Physicochemical Properties
2-(3-Bromo-4-cyanophenoxy)acetic acid is a derivative of phenoxyacetic acid featuring a bromine atom and a cyano group on the phenyl ring. These substitutions are expected to significantly influence the molecule's electronic properties, lipophilicity, and potential for biological interactions.
| Property | Predicted Value | Rationale |
| Molecular Formula | C9H6BrNO3 | Based on the chemical structure. |
| Molecular Weight | 256.05 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Typical for small organic acids. |
| Melting Point | >150 °C (decomposes) | Expected to be a relatively high-melting solid due to the rigid aromatic structure and potential for hydrogen bonding. |
| Solubility | Soluble in DMSO, DMF, and hot ethanol; sparingly soluble in water. | The carboxylic acid group imparts some polarity, but the brominated aromatic ring suggests solubility in organic solvents. |
| pKa | ~3.0 - 4.0 | The electron-withdrawing nature of the bromine and cyano groups is expected to increase the acidity of the carboxylic acid compared to unsubstituted phenoxyacetic acid. |
Synthesis of 2-(3-Bromo-4-cyanophenoxy)acetic Acid
The most logical and efficient synthetic route to the target compound is via the Williamson ether synthesis . This classic and reliable method involves the reaction of a phenoxide with an alkyl halide. In this case, the synthesis can be conceptualized in two main stages: the preparation of the key intermediate, 3-Bromo-4-hydroxybenzonitrile, followed by its etherification with a haloacetic acid.
Synthesis Workflow
Caption: Proposed synthetic workflow for 2-(3-Bromo-4-cyanophenoxy)acetic acid.
Experimental Protocols
2.2.1. Preparation of 3-Bromo-4-hydroxybenzonitrile (Intermediate)
The bromination of 4-hydroxybenzonitrile is a critical step. While various methods exist, using a source of electrophilic bromine is key. A supplier for 3-Bromo-4-hydroxybenzonitrile (also known as 2-Bromo-4-cyanophenol) has been identified, which can significantly expedite the synthesis.[1] Should a de novo synthesis be required, a procedure analogous to the bromination of similar phenols can be employed.
Materials:
-
4-Hydroxybenzonitrile (4-cyanophenol)[2]
-
N-Bromosuccinimide (NBS) or Bromine
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Protocol:
-
Dissolve 4-hydroxybenzonitrile in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add one equivalent of the brominating agent (e.g., NBS) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield pure 3-Bromo-4-hydroxybenzonitrile.
2.2.2. Williamson Ether Synthesis of 2-(3-Bromo-4-cyanophenoxy)acetic acid
This step involves the nucleophilic substitution of a haloacetic acid by the phenoxide of the intermediate.[3][4][5][6][7]
Materials:
-
3-Bromo-4-hydroxybenzonitrile
-
Chloroacetic acid or Bromoacetic acid[8]
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water
-
Hydrochloric acid (HCl) for acidification
-
Diethyl ether or other suitable extraction solvent
Protocol:
-
In a round-bottom flask, dissolve 3-Bromo-4-hydroxybenzonitrile in an aqueous solution of NaOH or KOH to form the sodium or potassium phenoxide salt.
-
To this solution, add an equimolar amount of chloroacetic acid.
-
Heat the reaction mixture in a water bath at 90-100 °C for 1-2 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the mixture with water.
-
Carefully acidify the solution with concentrated HCl to a pH of approximately 2-3. This will precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(3-Bromo-4-cyanophenoxy)acetic acid.
Spectroscopic Characterization
As no direct spectroscopic data for the title compound is readily available, the following are predicted values based on the analysis of structurally similar compounds, such as other brominated and cyanophenoxyacetic acid derivatives.[9][10][11]
Predicted Spectroscopic Data
| Technique | Predicted Chemical Shifts / Frequencies | Rationale |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.0 (s, 1H, -COOH), 7.9-8.1 (m, 2H, Ar-H), 7.2-7.4 (m, 1H, Ar-H), 4.8-5.0 (s, 2H, -OCH₂-) | The carboxylic acid proton will be a broad singlet at a high chemical shift. The aromatic protons will show complex splitting patterns due to the substitution. The methylene protons adjacent to the ether oxygen will appear as a singlet. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 170-172 (-COOH), 155-158 (C-O), 135-138 (Ar-C), 118-120 (-CN), 115-117 (Ar-C), 110-112 (C-Br), 65-68 (-OCH₂-) | The carbonyl carbon of the carboxylic acid will be the most downfield. The aromatic carbons will have distinct shifts based on their substituents. The cyano carbon will also be in a characteristic region. |
| FT-IR (KBr, cm⁻¹) | 3300-2500 (br, O-H stretch of COOH), 2230-2210 (C≡N stretch), 1730-1700 (C=O stretch), 1250-1200 (C-O-C stretch), 1100-1000 (C-Br stretch) | The broad O-H stretch is characteristic of a carboxylic acid. The sharp C≡N stretch and the strong C=O stretch are key diagnostic peaks. |
| Mass Spectrometry (ESI-) | m/z 254, 256 [M-H]⁻ | The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units. |
Potential Applications and Mechanism of Action
The biological activity of phenoxyacetic acid derivatives is highly dependent on the nature and position of the substituents on the aromatic ring.[12][13][14][15][16]
Potential as a COX-2 Inhibitor
Certain substituted phenoxyacetic acids have demonstrated potent anti-inflammatory effects through the selective inhibition of cyclooxygenase-2 (COX-2).[12] The presence of a bromine atom can enhance this activity. The cyano group may also contribute to the binding affinity and selectivity for the COX-2 active site.
Antimicrobial and Antifungal Activity
Phenoxyacetic acid derivatives have been investigated for their antimicrobial properties. The lipophilicity conferred by the bromo and cyano groups may facilitate the compound's ability to penetrate microbial cell membranes.
Herbicidal Activity
Phenoxyacetic acids are well-known as synthetic auxins used as herbicides.[5][13] They mimic the natural plant hormone indole-3-acetic acid, leading to uncontrolled growth and eventual death of susceptible plants. The specific substitution pattern of the title compound would determine its efficacy and selectivity as a herbicide.
Proposed Mechanism of Action as a COX-2 Inhibitor
Caption: Proposed mechanism of action of 2-(3-Bromo-4-cyanophenoxy)acetic acid as a COX-2 inhibitor.
Conclusion
2-(3-Bromo-4-cyanophenoxy)acetic acid represents a promising, yet underexplored, molecule with significant potential in various fields of chemical and biological research. This guide provides a comprehensive and technically sound foundation for its synthesis, characterization, and the exploration of its potential applications. The proposed synthetic route is robust and relies on well-established chemical transformations. The predicted spectroscopic data offers a reliable benchmark for the characterization of the synthesized compound. Furthermore, the analysis of structurally related molecules provides a strong rationale for investigating its potential as a COX-2 inhibitor, an antimicrobial agent, or a herbicide. It is our hope that this guide will serve as a valuable resource for researchers and scientists, stimulating further investigation into this and other novel phenoxyacetic acid derivatives.
References
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The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
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Scribd. (n.d.). Report 7 Summary of Williamson 1. Retrieved from [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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PubChem. (n.d.). 2-(4-Cyanophenoxy)acetic acid. Retrieved from [Link]
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Splendid Lab Pvt. Ltd. (n.d.). 3-Bromo-4-hydroxybenzonitrile. Retrieved from [Link]
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- Organic Syntheses. (n.d.). 3-bromo-4-hydroxytoluene.
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